methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate
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Overview
Description
Methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to a nitrophenyl ring, which is further connected to a methylamino group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate typically involves the following steps:
Formation of Sulfonyl Chloride: The starting material, 4-nitrobenzenesulfonyl chloride, is prepared by reacting 4-nitrobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with methylamine to form the corresponding sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate undergoes several types of chemical reactions:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted sulfonamides.
Reduction: Amino-substituted sulfonamides.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine share similar structural features and biological activities.
Sulfonimidates: These compounds have a similar sulfonyl group but differ in their nitrogen substituents.
Uniqueness
Methyl 2-{methyl[(4-nitrophenyl)sulfonyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[methyl-(4-nitrophenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-11(7-10(13)18-2)19(16,17)9-5-3-8(4-6-9)12(14)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNAKVQNFOZEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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